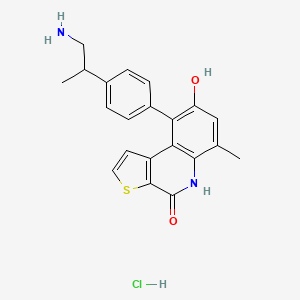
Z-Lehd-fmk tfa
概要
説明
Z-Lehd-fmk tfa: is a selective and irreversible inhibitor of caspase-9, a crucial enzyme involved in the apoptosis pathway. This compound is widely used in scientific research to study apoptosis and related cellular processes. The peptide is O-methylated in the P1 position on aspartic acid, providing enhanced stability and increased cell permeability .
準備方法
Synthetic Routes and Reaction Conditions: Z-Lehd-fmk tfa is synthesized through a series of peptide coupling reactions. The synthesis typically involves the use of solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The final product is then cleaved from the resin and purified .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is often provided as a lyophilized powder to ensure stability during storage and transport .
化学反応の分析
Types of Reactions: Z-Lehd-fmk tfa primarily undergoes reactions related to its role as a caspase-9 inhibitor. It forms covalent bonds with the active site of caspase-9, leading to irreversible inhibition. This compound does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions: The compound is reconstituted in dimethyl sulfoxide (DMSO) before use. The optimal concentration for experiments may vary, and researchers are encouraged to titrate the reagent to determine the best conditions for their specific experimental setup .
Major Products Formed: The primary product formed from the reaction of this compound with caspase-9 is an inactive caspase-9 enzyme complex. This complex prevents the enzyme from participating in the apoptosis pathway, thereby inhibiting cell death .
科学的研究の応用
Chemistry: Z-Lehd-fmk tfa is used to study the chemical properties and interactions of caspase-9 inhibitors. It helps in understanding the structure-activity relationships and the design of more potent inhibitors .
Biology: In biological research, this compound is employed to investigate the mechanisms of apoptosis in various cell types. It is used in cell-based assays to measure the inhibition of apoptosis and to study the downstream effects of caspase-9 inhibition .
Medicine: this compound has potential therapeutic applications in diseases where apoptosis plays a critical role, such as cancer and neurodegenerative disorders. It is used in preclinical studies to evaluate its efficacy in protecting normal cells while allowing the death of cancer cells .
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development. It serves as a tool compound to screen for new caspase-9 inhibitors and to study their pharmacological properties .
作用機序
Z-Lehd-fmk tfa exerts its effects by binding irreversibly to the active site of caspase-9. This binding prevents the cleavage and activation of downstream caspases, thereby inhibiting the apoptosis pathway. The molecular target of this compound is the active site cysteine residue of caspase-9, which forms a covalent bond with the inhibitor .
類似化合物との比較
- Z-Ietd-fmk: A caspase-8 inhibitor.
- Z-Vad-fmk: A pan-caspase inhibitor.
- Z-Dcbd-fmk: A caspase-3 inhibitor.
Uniqueness: Z-Lehd-fmk tfa is unique in its selectivity for caspase-9. Unlike other caspase inhibitors, it specifically targets caspase-9 without affecting other caspases, making it a valuable tool for studying the specific role of caspase-9 in apoptosis .
特性
IUPAC Name |
methyl 5-[[1-[(5-fluoro-1-methoxy-1,4-dioxopentan-3-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43FN6O10.C2HF3O2/c1-19(2)12-24(39-32(46)49-17-20-8-6-5-7-9-20)30(44)36-22(10-11-27(41)47-3)29(43)38-25(13-21-16-34-18-35-21)31(45)37-23(26(40)15-33)14-28(42)48-4;3-2(4,5)1(6)7/h5-9,16,18-19,22-25H,10-15,17H2,1-4H3,(H,34,35)(H,36,44)(H,37,45)(H,38,43)(H,39,46);(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKBDLPYFKIMOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)OC)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H44F4N6O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
804.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S,4R)-1-{[3-acetyl-5-(2-methylpyrimidin-5-yl)-1H-indazol-1-yl]acetyl}-N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide](/img/structure/B8180757.png)

![5-[[2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B8180777.png)


![2-Amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate;4-methylbenzenesulfonic acid;sulfuric acid](/img/structure/B8180796.png)







